molecular formula C12H23NO3 B12617486 Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate CAS No. 917871-76-2

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate

Cat. No.: B12617486
CAS No.: 917871-76-2
M. Wt: 229.32 g/mol
InChI Key: SZWZJTWEXMLNCB-UHFFFAOYSA-N
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Description

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which contributes to its steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The resulting 2,2,6,6-tetramethylpiperidine is then oxidized to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as copper or other transition metals can enhance the efficiency of the oxidation reaction. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate involves its ability to act as a free radical scavenger. The piperidine ring, with its steric hindrance, stabilizes the radical form, allowing it to effectively neutralize reactive oxygen species. This property is particularly valuable in oxidation reactions, where the compound can facilitate the conversion of alcohols to carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate stands out due to its specific structure, which imparts unique stability and reactivity. Its ability to act as a free radical scavenger and its applications in various fields make it a valuable compound in both research and industry.

Properties

CAS No.

917871-76-2

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetate

InChI

InChI=1S/C12H23NO3/c1-11(2)7-6-8-12(3,4)13(11)16-9-10(14)15-5/h6-9H2,1-5H3

InChI Key

SZWZJTWEXMLNCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OCC(=O)OC)(C)C)C

Origin of Product

United States

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